(7-methoxybenzofuran-2-yl)(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)methanone
Description
Properties
IUPAC Name |
(7-methoxy-1-benzofuran-2-yl)-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O5S/c1-21-11-19-20-18(21)28(24,25)13-6-8-22(9-7-13)17(23)15-10-12-4-3-5-14(26-2)16(12)27-15/h3-5,10-11,13H,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYJDKHAOIAAZFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1S(=O)(=O)C2CCN(CC2)C(=O)C3=CC4=C(O3)C(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-methoxybenzofuran-2-yl)(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)methanone typically involves multi-step organic reactions. The process may include:
Formation of the benzofuran ring: This can be achieved through cyclization reactions involving phenol derivatives and aldehydes.
Introduction of the methoxy group: This step involves methylation reactions using reagents such as methyl iodide.
Synthesis of the triazole ring: This can be done through cycloaddition reactions involving azides and alkynes.
Formation of the piperidine ring: This step may involve cyclization reactions using amines and aldehydes.
Final coupling: The final step involves coupling the benzofuran, triazole, and piperidine intermediates under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction temperatures, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the benzofuran ring.
Reduction: Reduction reactions may target the triazole ring or the sulfonyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the benzofuran ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
Synthesis of derivatives:
Biology
Biological assays: The compound may be used in biological assays to study its effects on cellular processes.
Medicine
Drug development: Due to its complex structure, the compound may serve as a lead compound for the development of new pharmaceuticals.
Industry
Chemical intermediates: The compound can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of (7-methoxybenzofuran-2-yl)(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)methanone would depend on its specific interactions with biological targets. Potential molecular targets include enzymes, receptors, and ion channels. The compound may exert its effects through binding to these targets and modulating their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Sulfonamide Linkages
The sulfonamide group in the target compound is critical for hydrogen-bonding interactions. Comparisons can be drawn to sulfonylurea herbicides like metsulfuron-methyl (methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate), which features a sulfonylurea bridge connecting a triazine ring to a benzoate ester . Key differences include:
- Heterocycle Type : The target compound uses a 1,2,4-triazole, whereas metsulfuron-methyl employs a 1,3,5-triazine. Triazoles are smaller and may enhance membrane permeability compared to bulkier triazines.
Triazole-Containing Bioactive Molecules
The 4-methyl-1,2,4-triazole group is structurally analogous to compounds like (4-((5-chloro-4-((2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)(4-methylpiperazin-1-yl)methanone (w3) , which incorporates a triazole-pyrimidine-piperazine scaffold. Notable contrasts include:
- Nitrogen Heterocycle Substitution: The target compound’s piperidine sulfonyl group differs from w3’s piperazine methanone, altering basicity and solubility. Piperidine (pKa ~11) is less basic than piperazine (pKa ~9.8), which may affect protonation states under physiological conditions.
- Aromatic Systems : The 7-methoxybenzofuran in the target compound could offer enhanced metabolic stability compared to w3’s pyrimidine-phenyl system, as benzofurans are less prone to oxidative degradation.
Substituent Effects on Physicochemical Properties
- Sulfonyl Group: The sulfonamide in the target compound likely enhances aqueous solubility relative to non-sulfonylated analogs, as seen in sulfonylurea herbicides (e.g., water solubility of metsulfuron-methyl: ~1.2 g/L at 20°C) .
Data Table: Structural and Hypothesized Properties of Comparable Compounds
Research Findings and Implications
- Metabolic Stability : The 7-methoxybenzofuran group may reduce oxidative metabolism compared to phenyl or pyridine systems, as methoxy groups often block cytochrome P450-mediated oxidation .
- Target Selectivity : The triazole-sulfonyl-piperidine motif could confer selectivity for enzymes with hydrophobic binding pockets, similar to sulfonylurea herbicides targeting acetolactate synthase (ALS) .
Biological Activity
The compound (7-methoxybenzofuran-2-yl)(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)methanone , identified by CAS number 1448064-47-8, is a novel heterocyclic compound that integrates the pharmacologically significant benzofuran and triazole moieties. This article explores its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 404.4 g/mol. The structure combines a methoxybenzofuran with a piperidine moiety substituted with a triazole sulfonyl group, which is pivotal for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₀N₄O₅S |
| Molecular Weight | 404.4 g/mol |
| CAS Number | 1448064-47-8 |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include the formation of the benzofuran core followed by the introduction of the piperidine and triazole functionalities through nucleophilic substitution reactions.
Antimicrobial Activity
Research indicates that derivatives of benzofuran exhibit significant antimicrobial properties. The incorporation of the triazole ring enhances this activity due to its ability to disrupt cellular processes in bacteria and fungi. Preliminary studies suggest that this compound may possess moderate to strong activity against various strains, including Salmonella typhi and Bacillus subtilis .
Anticancer Properties
The compound has shown promise in anticancer research. It modulates the activity of specific proteins involved in cancer cell proliferation, leading to reduced growth rates in vitro. Studies have demonstrated its ability to inhibit key enzymes associated with tumor progression .
Enzyme Inhibition
The sulfonamide functionality within the compound is associated with enzyme inhibition, particularly acetylcholinesterase (AChE) and urease. In vitro assays reveal that this compound exhibits strong inhibitory effects on these enzymes, which are critical in various physiological processes and disease states .
The biological mechanisms through which this compound exerts its effects are multifaceted:
- Enzyme Modulation : The sulfonyl group interacts with enzyme active sites, leading to inhibition.
- Protein Interaction : The compound binds to specific proteins involved in cell signaling pathways, particularly those linked to cancer progression.
- Cellular Disruption : By interfering with cellular processes, it induces apoptosis in malignant cells.
Study 1: Antimicrobial Efficacy
A series of tests were conducted to evaluate the antimicrobial efficacy of the compound against various bacterial strains. The results indicated that it displayed significant activity against Salmonella typhi with an IC50 value lower than standard antibiotics .
Study 2: Cancer Cell Proliferation Inhibition
In a controlled laboratory setting, the compound was tested on several cancer cell lines. Results showed a marked reduction in cell viability compared to untreated controls, suggesting potential as an anticancer agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
